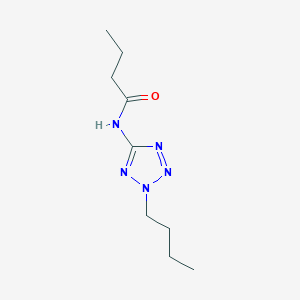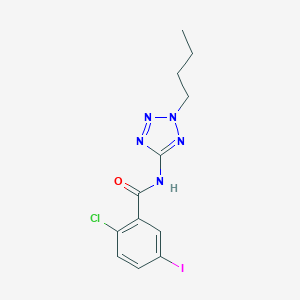![molecular formula C21H24ClN3O3 B251240 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)
3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves the inhibition of specific enzymes. For example, it inhibits PDE5 by binding to its catalytic site and preventing the breakdown of cyclic guanosine monophosphate (cGMP). This leads to an increase in the concentration of cGMP, which in turn causes smooth muscle relaxation and vasodilation. Similarly, it inhibits HDAC6 by binding to its active site and preventing the deacetylation of histones. This leads to an increase in the acetylation of histones, which can regulate gene expression and cell differentiation. Finally, it inhibits CAIX by binding to its active site and preventing the hydration of carbon dioxide. This leads to a decrease in the pH of the extracellular environment, which can inhibit the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific enzyme that it inhibits. For example, its inhibition of PDE5 can lead to smooth muscle relaxation and vasodilation, which can be beneficial in the treatment of pulmonary arterial hypertension and erectile dysfunction. Its inhibition of HDAC6 can lead to changes in gene expression and cell differentiation, which can be beneficial in the treatment of neurodegenerative disorders. Finally, its inhibition of CAIX can lead to a decrease in the pH of the extracellular environment, which can inhibit the growth and metastasis of cancer cells.
实验室实验的优点和局限性
The advantages of using 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in lab experiments are its potent inhibitory activity against specific enzymes and its potential therapeutic applications. However, its limitations include its high cost, low solubility in water, and potential toxicity.
未来方向
There are several future directions for the research on 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. These include:
1. Further studies on its inhibitory activity against specific enzymes and their potential therapeutic applications.
2. Development of new synthetic routes for the preparation of this compound.
3. Investigation of its pharmacokinetic and pharmacodynamic properties.
4. Studies on its potential toxicity and side effects.
5. Development of new analogs with improved properties and specificity.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its inhibitory activity against specific enzymes such as PDE5, HDAC6, and CAIX has made it a promising candidate for the treatment of various diseases. Further research is required to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
合成方法
The synthesis of 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with 3-chloro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.
科学研究应用
3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several enzymes such as phosphodiesterase 5 (PDE5), histone deacetylase 6 (HDAC6), and carbonic anhydrase IX (CAIX). These enzymes play a crucial role in various diseases such as cancer, pulmonary arterial hypertension, and neurodegenerative disorders.
属性
分子式 |
C21H24ClN3O3 |
|---|---|
分子量 |
401.9 g/mol |
IUPAC 名称 |
3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H24ClN3O3/c1-3-20(26)25-12-10-24(11-13-25)17-7-5-16(6-8-17)23-21(27)15-4-9-19(28-2)18(22)14-15/h4-9,14H,3,10-13H2,1-2H3,(H,23,27) |
InChI 键 |
ZUGRPCHNQYYEPO-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
规范 SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)


![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)

![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251171.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B251172.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-furamide](/img/structure/B251174.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenylacetamide](/img/structure/B251175.png)
![Dimethyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]isophthalate](/img/structure/B251177.png)
![N-{3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251178.png)
